5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester
Description
5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester is a boronic acid derivative that has gained attention in the field of organic chemistry. Boronic acids and their derivatives are highly valued for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Properties
IUPAC Name |
2-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNOWMBGNHGWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester typically involves the reaction of 5-Fluoro-2-(ethoxy)-pyridine with a boronic acid derivative in the presence of a suitable catalyst. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic ester is primarily employed in Suzuki-Miyaura couplings to form carbon-carbon bonds with aryl/vinyl halides or triflates. The reaction proceeds via a palladium-catalyzed mechanism:
Mechanism :
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Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.
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Transmetalation : The boronic ester transfers its pyridyl group to the Pd center.
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Reductive Elimination : Pd releases the coupled product and regenerates the catalyst.
Key Conditions :
| Component | Example Reagents/Conditions | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | |
| Base | K₂CO₃, Na₂CO₃, Et₃N | |
| Solvent | THF, DMF, toluene/ethanol mixtures |
Example Reaction :
Yield: ~75–85% under optimized conditions .
Protodeboronation Reactions
Protodeboronation removes the boronic ester group, yielding the parent pyridine derivative. Recent advances use photoredox catalysis for efficient deprotection:
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Formation of Boron Ate Complex : Reaction with PhLi generates a tetrahedral intermediate.
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Photoinduced Oxidation : A photocatalyst (e.g., Ir-based) oxidizes the complex, generating an aryl radical.
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Hydrogen Abstraction : The radical abstracts a hydrogen atom from a thiol (e.g., PhSH), forming the protodeboronated product.
Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ir(ppy)₃, 2 mol% | |
| Light Source | Blue LEDs (450 nm) | |
| Additive | Thiophenol (PhSH) | |
| Solvent | Et₂O or THF |
Example :
Electrophilic Borylation
The boronic ester can act as a borylation reagent in transition-metal-free conditions. For example, 2-naphthol-mediated photoinduced borylation enables aryl radical formation and subsequent trapping with pinacolborane .
Reaction Scope :
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Compatible with electron-deficient and electron-rich aryl halides.
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Tolerates functional groups (e.g., esters, nitriles).
Comparison with Analogous Boronic Esters
Stability and Handling
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Hydrolysis Sensitivity : Susceptible to moisture; store under inert atmosphere at –20°C.
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Thermal Stability : Decomposes above 150°C; avoid prolonged heating.
Scientific Research Applications
Chemical Reactions
The compound undergoes several key chemical reactions:
- Suzuki-Miyaura Cross-Coupling : Forms carbon-carbon bonds by coupling with aryl or vinyl halides.
- Oxidation : Can be oxidized to yield the corresponding boronic acid.
- Hydrolysis : The pinacol ester group can be hydrolyzed to produce free boronic acids.
Medicinal Chemistry
5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester is utilized in synthesizing pharmaceutical intermediates and active compounds. Its ability to form stable complexes with various biomolecules makes it valuable for developing drugs targeting specific diseases.
Case Study Example :
In a study exploring novel anticancer agents, derivatives of this compound were synthesized and evaluated for their efficacy against cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Materials Science
This compound is employed in developing advanced materials, including polymers and electronic devices. Its unique properties allow for the creation of materials with enhanced conductivity and stability.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate |
| Mechanical Strength | Enhanced |
Biological Research
In biological research, this compound has been used to study enzyme inhibitors and other biologically active molecules. Its role as a boronate moiety allows it to interact effectively with biological targets.
Case Study Example :
Research involving this compound has led to the identification of new enzyme inhibitors that show potential for treating metabolic disorders by modulating enzyme activity .
Industrial Applications
The compound finds applications in producing fine chemicals and agrochemicals due to its efficiency in various synthetic pathways.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura cross-coupling, the boronate complex undergoes transmetalation with a palladium species, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic acid derivative used in similar cross-coupling reactions.
4-Formylphenylboronic Acid: Used in the synthesis of pharmaceutical intermediates.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with different reactivity and applications.
Uniqueness
5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in research and industry .
Biological Activity
5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, chemical properties, biological activity, and relevant case studies, providing a comprehensive overview of the compound's significance in research.
Overview of the Compound
This compound is characterized by its unique molecular structure, which includes a fluorine atom and an ethoxy group attached to a pyridine ring. The presence of the boronic acid moiety allows for versatile reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used in organic synthesis to form carbon-carbon bonds .
The synthesis of this compound typically involves the reaction of 5-fluoro-2-(ethoxy)pyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction utilizes bis(pinacolato)diboron as the boron source, leading to the formation of the desired pinacol ester.
Key Reactions:
- Suzuki-Miyaura Cross-Coupling: Facilitates the formation of biaryl compounds.
- Hydrolysis: Under acidic or basic conditions, it can revert to free boronic acids.
- Oxidation: Can be oxidized to yield various derivatives .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and enzyme inhibitor.
Anticancer Activity
Research indicates that boronic acids exhibit significant anticancer properties. For instance, similar compounds have shown potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values for these compounds often fall within the nanomolar range, indicating strong growth inhibition capabilities .
Case Study:
In one study, derivatives of boronic acids were tested against L1210 cells, demonstrating that modifications in their structure could enhance their inhibitory effects. The mechanism involved intracellular release of active metabolites that disrupt nucleotide synthesis pathways .
Enzyme Inhibition
Boronic acids are also known for their ability to inhibit proteasomes and other enzymes involved in cancer progression. The unique structure of this compound may contribute to its selectivity and potency as an enzyme inhibitor .
Comparative Analysis with Similar Compounds
To understand the distinct biological activity of this compound, it is useful to compare it with other boronic acid derivatives.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid | Contains fluorine and ethoxy groups | Anticancer activity observed |
| Phenylboronic Acid Pinacol Ester | Simple phenyl group | Used in similar cross-coupling reactions |
| 3-Formylphenylboronic Acid | Aldehyde functionality | Anticancer properties noted |
Research Findings
Recent studies have reinforced the potential applications of this compound in drug development and materials science.
Q & A
Q. What are the standard synthetic routes for preparing 5-fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A common protocol uses a boronic acid precursor (e.g., 6-ethoxy-5-fluoropyridine-3-boronic acid pinacol ester) reacted with a halogenated pyridine derivative under inert conditions. Catalysts like Pd(dppf)Cl₂ and bases such as Cs₂CO₃ or K₃PO₄ are employed in solvents like 1,4-dioxane/water mixtures. Purification is achieved via column chromatography .
Q. How should this compound be stored to ensure stability?
The compound is sensitive to moisture and temperature. Storage recommendations include refrigeration (0–6°C) under inert gas (argon or nitrogen) in airtight, light-resistant containers. Degradation products may form if exposed to ambient humidity or elevated temperatures .
Q. What analytical methods are used to confirm its purity and structure?
Purity is assessed via HPLC (>97% by GC or HPLC) and thin-layer chromatography (TLC). Structural confirmation relies on NMR (¹H, ¹³C, ¹⁹F), mass spectrometry (HRMS or ESI-MS), and infrared spectroscopy (IR). For example, ¹⁹F NMR is critical to verify fluorine substitution patterns .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronic ester?
Yield optimization requires tuning reaction parameters:
- Catalyst loading : 1–5 mol% Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Base selection : CsF or K₃PO₄ enhances transmetallation efficiency.
- Solvent systems : Mixed polar aprotic solvents (e.g., DMF/THF) improve solubility of aryl halides.
- Temperature : Reactions often proceed at 80–110°C under microwave irradiation for accelerated kinetics . Contradictions in reported yields (e.g., 69–94%) may arise from impurities in starting materials or oxygen-sensitive intermediates .
Q. What strategies mitigate competing side reactions during functionalization?
Common side reactions include protodeboronation and homo-coupling. Mitigation strategies:
Q. How can computational chemistry predict reactivity in cross-coupling reactions?
Density functional theory (DFT) calculations model transition states to predict regioselectivity. For example, the electron-withdrawing fluoro and ethoxy groups on the pyridine ring direct coupling to the para-position. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, guiding substrate design .
Q. What are the applications in medicinal chemistry for this compound?
It serves as a key intermediate in synthesizing kinase inhibitors and fluorinated bioactive molecules. For example, it is used in modular assembly of pyridine-based scaffolds for targeting EGFR or ALK receptors. The ethoxy group enhances metabolic stability, while the boronic ester enables late-stage diversification via cross-coupling .
Data Contradiction Analysis
Q. Why do catalytic systems yield inconsistent results across studies?
Discrepancies in catalytic efficiency (e.g., Pd(dppf)Cl₂ vs. Pd(OAc)₂) stem from ligand electronic effects and substrate compatibility. For electron-deficient pyridines, bulky ligands (e.g., XPhos) improve oxidative addition rates. Contradictory reports may also reflect differences in substrate purity or reaction monitoring techniques .
Q. How do steric and electronic effects of the ethoxy group influence reactivity?
The ethoxy group at the 2-position induces steric hindrance, slowing transmetallation but stabilizing intermediates via resonance. Electron donation from the ethoxy oxygen increases electron density at the boron center, enhancing electrophilicity. This trade-off necessitates empirical optimization for each substrate pair .
Methodological Resources
- Synthetic Protocols : Detailed procedures in outline stepwise protocols for analogous boronic esters, including inert atmosphere techniques and reflux conditions.
- Characterization Data : provides canonical SMILES (e.g.,
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2CC(C3)OC(=O)C)Br) and InChI keys for structural validation. - Safety : Hazard codes (e.g., H315, H319) in emphasize proper PPE and waste disposal protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
